Boc-L-Homoallylglycine

Vue d'ensemble

Description

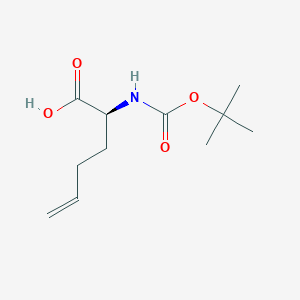

Boc-L-Homoallylglycine is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the amino group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Homoallylglycine typically involves the protection of the amino group with a Boc group, followed by the introduction of the hexenoic acid moiety. One common method involves the use of Boc anhydride in the presence of a base such as triethylamine to protect the amino group. The hexenoic acid moiety can be introduced through various synthetic routes, including the use of Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-L-Homoallylglycine undergoes various chemical reactions, including:

Oxidation: The double bond in the hexenoic acid moiety can be oxidized to form epoxides or diols.

Reduction: The double bond can also be reduced to form saturated derivatives.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the double bond.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Saturated amino acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-L-homoallylglycine serves as a crucial building block in peptide synthesis. Its unique structure allows for the incorporation of functionalities that enhance the stability and bioactivity of peptides. The compound is particularly useful in developing therapeutic agents.

Case Study: Synthesis of Macrocyclic Dipeptides

A systematic study highlighted the synthesis protocols for enantiomerically pure macrocyclic dipeptide lactams using this compound. The study established that this compound facilitates the formation of β-turn structures, which are essential for the biological activity of peptides .

Drug Development

In drug development, this compound is leveraged for designing novel drugs, especially in oncology. Its ability to modify biological activity makes it critical in creating targeted therapies.

Case Study: Targeted Cancer Therapies

Research has demonstrated that incorporating this compound into drug formulations can enhance their efficacy against specific cancer types. The compound's structural properties allow for better interaction with biological targets, improving therapeutic outcomes .

Bioconjugation

This compound is utilized in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This application is vital for developing more effective diagnostic tools and targeted drug delivery systems.

Data Table: Bioconjugation Applications

Neuroscience Research

The compound is also explored in neuroscience research for its potential role in modulating neurotransmitter systems. This can lead to breakthroughs in understanding and treating neurological disorders.

Case Study: Modulation of Neurotransmitter Systems

Research indicates that this compound may influence neurotransmitter release mechanisms, providing insights into potential treatments for conditions like depression and anxiety disorders .

Mécanisme D'action

The mechanism of action of Boc-L-Homoallylglycine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The Boc group provides steric hindrance, which can enhance the selectivity and potency of the compound. The hexenoic acid moiety can interact with various molecular targets, including receptors and enzymes, through hydrogen bonding and hydrophobic interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S)-2-amino-5-hexenoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

(2S)-Boc-2-amino-4-pentenoic acid: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.

(2S)-Boc-2-amino-6-heptenoic acid: Longer carbon chain, which can influence its physical properties and reactivity

Uniqueness

Boc-L-Homoallylglycine is unique due to the presence of both the Boc protecting group and the hexenoic acid moiety. This combination provides a balance of stability and reactivity, making it a versatile compound for various synthetic and research applications.

Activité Biologique

Boc-L-Homoallylglycine is a modified amino acid that has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and applications in research and drug development.

Chemical Structure and Properties

This compound, also known as N-Boc-L-homoallylglycine, is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which aids in its stability during chemical reactions. The chemical formula is , with a molecular weight of approximately 295.34 g/mol. The compound is often utilized as a building block in peptide synthesis due to its ability to introduce unique side chains into peptides.

The mechanism of action of this compound primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, allowing for selective reactions without unwanted side reactions. Upon deprotection under mild acidic conditions, the free amino group can participate in further chemical transformations, making it versatile for various applications in peptide chemistry .

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antiviral Activity : Studies have shown that derivatives of this compound can inhibit viral replication, suggesting potential applications in antiviral drug development .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation .

- Protein Structure Studies : It is commonly used in studies related to protein structure and function, helping researchers understand the conformational dynamics of proteins .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | Reduction of inflammatory markers | |

| Protein Synthesis | Building block for peptide synthesis |

Case Study: Peptide-Based Drug Development

In one notable study, this compound was incorporated into peptide sequences aimed at enhancing stability and biological activity. The resulting peptides demonstrated improved pharmacokinetic properties compared to their non-modified counterparts. This highlights the compound's utility in developing novel therapeutic agents .

Applications in Research

This compound is widely used in various scientific applications:

- Peptide Synthesis : It serves as a crucial building block for synthesizing complex peptides and proteins.

- Drug Development : Its unique properties make it an attractive candidate for developing peptide-based drugs with enhanced efficacy and reduced side effects.

- Biochemical Studies : Researchers utilize it to investigate protein interactions and modifications, contributing to a deeper understanding of biochemical pathways .

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIMZUPFMSNHTM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.